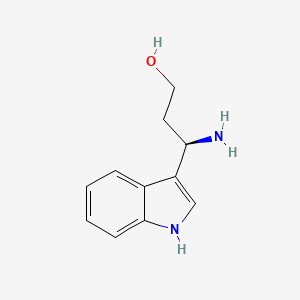
(3R)-3-amino-3-(1H-indol-3-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-3-amino-3-(1H-indol-3-yl)propan-1-ol: is a chiral compound that features an indole ring, an amino group, and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(1H-indol-3-yl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with commercially available indole derivatives.
Amination: Introduction of the amino group can be achieved through reductive amination or other amination techniques.
Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, which may involve the use of oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions
(3R)-3-amino-3-(1H-indol-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions include various indole derivatives with modified functional groups, which can be further utilized in different applications.
科学研究应用
Chemistry
In chemistry, (3R)-3-amino-3-(1H-indol-3-yl)propan-1-ol is used as a building block for the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential role in biochemical pathways and its interactions with biological macromolecules. It serves as a model compound for understanding the behavior of indole derivatives in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents targeting various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new materials with specific functionalities.
作用机制
The mechanism of action of (3R)-3-amino-3-(1H-indol-3-yl)propan-1-ol involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The indole ring can engage in π-π interactions, while the amino and hydroxyl groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of biological pathways and lead to various physiological effects.
相似化合物的比较
Similar Compounds
Tryptophan: An essential amino acid with an indole ring and an amino group.
Serotonin: A neurotransmitter derived from tryptophan with an indole ring and a hydroxyl group.
Indole-3-acetic acid: A plant hormone with an indole ring and a carboxyl group.
Uniqueness
(3R)-3-amino-3-(1H-indol-3-yl)propan-1-ol is unique due to its specific combination of functional groups and chiral center. This combination allows for distinct chemical reactivity and biological activity compared to other indole derivatives.
属性
分子式 |
C11H14N2O |
|---|---|
分子量 |
190.24 g/mol |
IUPAC 名称 |
(3R)-3-amino-3-(1H-indol-3-yl)propan-1-ol |
InChI |
InChI=1S/C11H14N2O/c12-10(5-6-14)9-7-13-11-4-2-1-3-8(9)11/h1-4,7,10,13-14H,5-6,12H2/t10-/m1/s1 |
InChI 键 |
QDEFOEUEGBSZFU-SNVBAGLBSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=CN2)[C@@H](CCO)N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CCO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


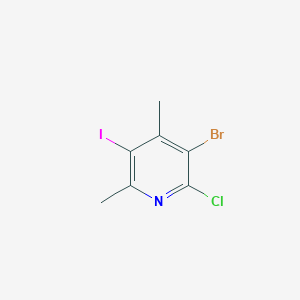
![(13S,17R)-N-[(1E)-({[3-(trifluoromethyl)phenyl]methoxy}amino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13075113.png)

![(2E)-2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B13075127.png)
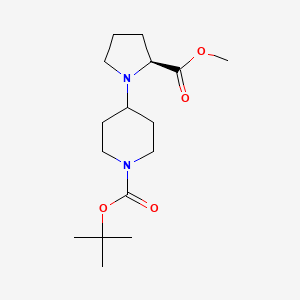
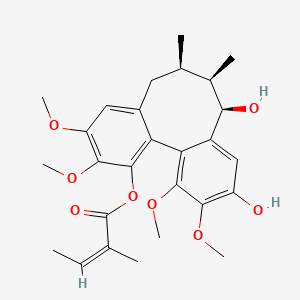
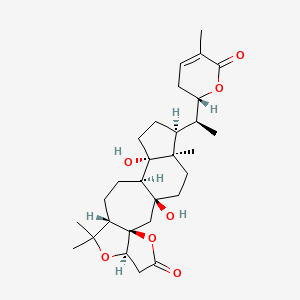

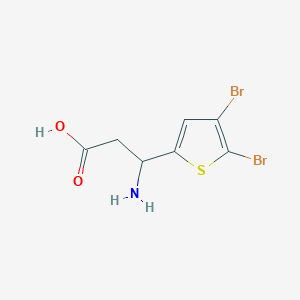

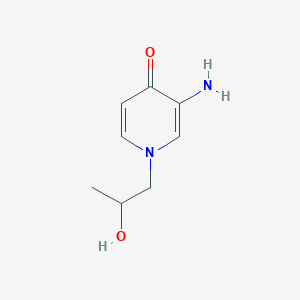
![2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B13075209.png)
![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,3-triazol-4-amine](/img/structure/B13075216.png)
![1-[(3,4-Dichlorophenyl)methyl]guanidine,sulfuricacid](/img/structure/B13075219.png)
